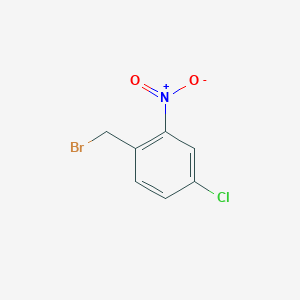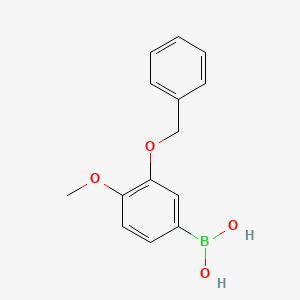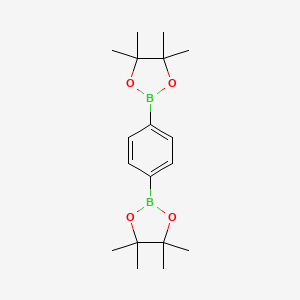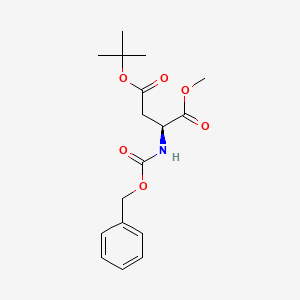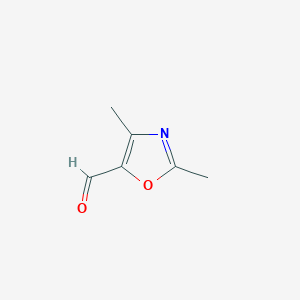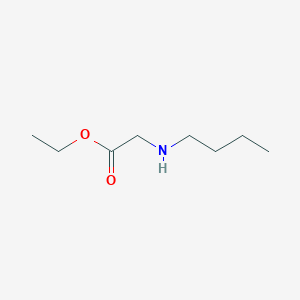
N-(4-hydroxycyclohexyl)benzamide
Vue d'ensemble
Description
“N-(4-hydroxycyclohexyl)benzamide” is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 . It is used as a reactant in the microbiological oxygenation of alicyclic amides .
Synthesis Analysis
Benzamides, including “N-(4-hydroxycyclohexyl)benzamide”, can be synthesized through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The catalyst used in this process is easily prepared and reusable .Molecular Structure Analysis
The molecular structure of “N-(4-hydroxycyclohexyl)benzamide” consists of a benzamide group attached to a 4-hydroxycyclohexyl group . Further analysis of the molecular structure can be performed using techniques such as FTIR, NMR, and HRMS .Chemical Reactions Analysis
“N-(4-hydroxycyclohexyl)benzamide” can participate in various chemical reactions due to the presence of the amide functional group . For instance, it can undergo microbiological oxygenation when used as a reactant .Physical And Chemical Properties Analysis
“N-(4-hydroxycyclohexyl)benzamide” has a melting point of 213.4-214 °C and a predicted boiling point of 445.4±38.0 °C . It has a predicted density of 1.15±0.1 g/cm3 and a predicted pKa of 14.33±0.40 .Applications De Recherche Scientifique
Antioxidant Activity
Benzamides, including “N-(4-hydroxycyclohexyl)benzamide”, have been found to exhibit antioxidant activity . They can be used in research related to oxidative stress and its impact on various health conditions.
Antibacterial Activity
Benzamides have been shown to possess antibacterial properties . They can inhibit the growth of certain bacteria, making them useful in the study of infectious diseases.
Antiplatelet Activity
Amide derivatives, including benzamides, have been found to show antiplatelet activity . This makes them potentially useful in the study and treatment of conditions related to blood clotting.
Industrial Applications
Amide compounds, including benzamides, are widely used in industries such as paper, plastic, and rubber . They can be used in research related to these industries.
Agricultural Applications
Amide compounds are also used in agricultural areas . They can be used in research related to crop protection and improvement.
Drug Discovery
Amide compounds have been used in drug discovery . They are found in the structures of potential drug compounds such as loperamide, acetaminophen, lidocaine, atorvastatin, lisinopril, valsartan, sorafenib, diltiazem, lipitor, and vyvanse .
Synthesis of Therapeutic Agents
Amide compounds are used as an intermediate product in the synthesis of therapeutic agents . This makes them valuable in pharmaceutical research and development.
Orientations Futures
Benzamides, including “N-(4-hydroxycyclohexyl)benzamide”, have been identified as a priority area of research in the pharmaceutical industry . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, future research could focus on exploring new synthetic methods and potential applications of this compound.
Mécanisme D'action
Mode of Action
It is known that the compound undergoes cis-trans epimerization, a process that involves the conversion between two different forms (cis and trans) of the molecule . This process could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
N-(4-hydroxycyclohexyl)benzamide is used as a reactant in the microbiological oxygenation of alicyclic amides . This suggests that the compound may be involved in biochemical pathways related to oxygenation processes.
Propriétés
IUPAC Name |
N-(4-hydroxycyclohexyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12-8-6-11(7-9-12)14-13(16)10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUUTGWBZYOHDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449676 | |
| Record name | N-(4-hydroxycyclohexyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
204691-99-6 | |
| Record name | N-(4-hydroxycyclohexyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,2-Bis(diphenyphosphino)ethane]dichloroiron(II)](/img/structure/B1278393.png)




